molecular formula C8H9NO3 B1317164 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid CAS No. 261350-47-4

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Cat. No.: B1317164
CAS No.: 261350-47-4
M. Wt: 167.16 g/mol
InChI Key: RZZGDFMRRLFKRP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by a benzisoxazole ring system fused with a tetrahydro ring and a carboxylic acid functional group. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzisoxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid involves its interaction with molecular targets and pathways. The benzisoxazole ring system can interact with enzymes and receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Benzisoxazole: A benzene ring fused with an isoxazole ring.

    Tetrahydrobenzisoxazole: Similar to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid but without the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the tetrahydro ring and the carboxylic acid functional group

Properties

IUPAC Name

4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGDFMRRLFKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579088
Record name 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261350-47-4
Record name 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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